molecular formula C9H10N2O4S B1405496 Methyl [(4-amino-2-nitrophenyl)thio]acetate CAS No. 1427460-64-7

Methyl [(4-amino-2-nitrophenyl)thio]acetate

Cat. No.: B1405496
CAS No.: 1427460-64-7
M. Wt: 242.25 g/mol
InChI Key: RQZYZULZVNBROB-UHFFFAOYSA-N
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Description

Methyl [(4-amino-2-nitrophenyl)thio]acetate is an organic compound with the molecular formula C9H10N2O4S It is characterized by the presence of an amino group, a nitro group, and a thioether linkage attached to a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-amino-2-nitrophenyl)thio]acetate typically involves a multi-step process:

    Nitration: The starting material, 4-aminophenylthioacetate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group.

    Esterification: The resulting nitro compound is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-amino-2-nitrophenyl)thio]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Major Products

    Reduction: 4-amino-2-aminophenylthioacetate.

    Substitution: Derivatives with different functional groups replacing the amino group.

    Oxidation: Sulfoxide or sulfone derivatives.

Scientific Research Applications

Methyl [(4-amino-2-nitrophenyl)thio]acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which Methyl [(4-amino-2-nitrophenyl)thio]acetate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and amino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, while the thioether linkage provides additional binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(4-amino-2-nitrophenyl)thio]propionate: Similar structure but with a propionate ester group instead of an acetate.

    Ethyl [(4-amino-2-nitrophenyl)thio]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl [(4-amino-2-nitrophenyl)thio]butyrate: Similar structure but with a butyrate ester group instead of an acetate.

Uniqueness

Methyl [(4-amino-2-nitrophenyl)thio]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino and a nitro group on the phenyl ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(4-amino-2-nitrophenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYZULZVNBROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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